4-Azidophenylarsonic acid

説明

BenchChem offers high-quality 4-Azidophenylarsonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azidophenylarsonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

861605-27-8 |

|---|---|

分子式 |

C6H6AsN3O3 |

分子量 |

243.05 g/mol |

IUPAC名 |

(4-azidophenyl)arsonic acid |

InChI |

InChI=1S/C6H6AsN3O3/c8-10-9-6-3-1-5(2-4-6)7(11,12)13/h1-4H,(H2,11,12,13) |

InChIキー |

ABBAHMOUCAIMOQ-UHFFFAOYSA-N |

正規SMILES |

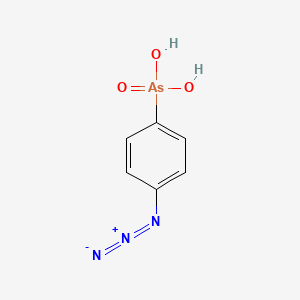

C1=CC(=CC=C1N=[N+]=[N-])[As](=O)(O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Azidophenylarsonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-azidophenylarsonic acid, a critical reagent in immunology and bioconjugation chemistry. This document details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.

Introduction

4-Azidophenylarsonic acid is an organoarsenic compound that serves as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule such as a protein. The presence of the azido (B1232118) (-N₃) group makes it a valuable tool for "click chemistry," a set of biocompatible reactions that enable the rapid and specific covalent ligation of molecules. The arsonic acid moiety can interact with specific antibodies, making it a useful probe for studying antibody responses and immunorecognition.

Synthesis of 4-Azidophenylarsonic Acid

The synthesis of 4-azidophenylarsonic acid is achieved through a two-step, one-pot reaction starting from the commercially available 4-aminophenylarsonic acid. The process involves the diazotization of the primary aromatic amine followed by the substitution of the diazonium group with an azide (B81097).

Chemical Principles

The synthesis is based on the Sandmeyer-type reaction. In the first step, the primary amino group of 4-aminophenylarsonic acid is converted into a diazonium salt using nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid, typically hydrochloric acid or p-toluenesulfonic acid, at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

In the second step, the diazonium salt is treated with a source of azide ions, most commonly sodium azide (NaN₃). The azide ion acts as a nucleophile, displacing the dinitrogen gas (N₂) from the diazonium salt to form the desired 4-azidophenylarsonic acid.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of aryl azides from anilines.

Materials:

-

4-Aminophenylarsonic acid

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Diazotization:

-

In a round-bottom flask, suspend 4-aminophenylarsonic acid (1.0 eq) in deionized water.

-

Add p-toluenesulfonic acid monohydrate (2.0-3.0 eq) to the suspension and stir until a homogeneous solution is obtained.

-

Cool the flask in an ice bath to 0-5 °C with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.0-1.2 eq) in a minimal amount of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold solution of 4-aminophenylarsonic acid using a dropping funnel. Maintain the internal temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.

-

-

Azidation:

-

In a separate beaker, dissolve sodium azide (1.0-1.5 eq) in deionized water.

-

Cool the sodium azide solution in an ice bath.

-

Slowly add the cold sodium azide solution to the freshly prepared diazonium salt solution while maintaining the temperature at 0-5 °C. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes, and then let it slowly warm to room temperature.

-

Data Presentation

While specific yield and purity data for the synthesis of 4-azidophenylarsonic acid are not widely published, similar reactions for the synthesis of other aryl azides from anilines typically report high yields, often in the range of 75-99%. The purity of the final product is dependent on the effectiveness of the purification method.

| Parameter | Expected Value |

| Yield | 75-99% (estimated) |

| Purity | >95% (after purification) |

| Melting Point | Not reported |

Characterization Data (Expected):

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the azide group is expected around 2100-2150 cm⁻¹. Other expected signals include those for the aromatic C-H stretching (around 3000-3100 cm⁻¹) and the As=O stretching of the arsonic acid group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the aromatic protons would be expected in the aromatic region (typically 7-8 ppm). The integration of these signals would correspond to the four protons on the phenyl ring.

-

¹³C NMR: Signals for the four distinct aromatic carbons would be present, with the carbon attached to the azide group and the carbon attached to the arsonic acid group showing characteristic chemical shifts.

-

Purification

The purification of 4-azidophenylarsonic acid is crucial to remove unreacted starting materials, byproducts, and residual salts. A combination of extraction and crystallization is generally effective.

Experimental Protocol

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Crystallization:

-

The crude 4-azidophenylarsonic acid, which is expected to be a solid, can be further purified by recrystallization.

-

A suitable solvent system for recrystallization would likely be a polar solvent such as ethanol (B145695) or a mixture of ethanol and water.

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Visualization of Workflow and Reaction

Synthesis Workflow

The Immunological Role of 4-Azidophenylarsonic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the application of 4-Azidophenylarsonic acid, and its more commonly used derivative p-azophenylarsonate (Ars), in immunological research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its use as a hapten to elucidate fundamental mechanisms of the adaptive immune response.

Executive Summary

4-Azidophenylarsonic acid, and its resulting hapten p-azophenylarsonate, has been a cornerstone in immunological research for decades. As a small antigenic determinant, it is incapable of eliciting an immune response on its own. However, when conjugated to a larger carrier protein, it becomes a powerful tool to investigate the intricacies of B and T cell recognition, activation, and memory. This guide will detail the preparation of arsonate-carrier conjugates, their application in studying humoral and cell-mediated immunity, and the underlying signaling pathways that govern these responses.

The Arsonate Hapten System: A Versatile Tool in Immunology

The arsonate hapten system provides a robust and well-characterized model for studying various facets of the adaptive immune response. Its chemical properties allow for straightforward conjugation to carrier proteins, creating immunogenic complexes that can be used to probe the antigen-specific responses of B and T lymphocytes.

Principle of Hapten-Carrier Conjugates

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[1] The carrier provides the necessary epitopes for T cell help, which is essential for a robust antibody response from B cells.[1] The hapten itself is recognized by B cell receptors (BCRs) and the resulting antibodies. This hapten-carrier principle is fundamental to the use of 4-azidophenylarsonic acid in immunology.

Applications in Humoral Immunity: Probing the B Cell Response

Arsonate-carrier conjugates are extensively used to study the humoral immune response, from the initial activation of B cells to the generation of high-affinity antibodies and the establishment of immunological memory.

Induction of Anti-Arsonate Antibodies

Immunization of laboratory animals, typically mice, with an arsonate-protein conjugate (e.g., Ars-KLH or Ars-BSA) elicits a strong and specific antibody response against the arsonate hapten. This response can be quantified and characterized to study the dynamics of antibody production, isotype switching, and affinity maturation.

The Ars/A1 Mouse Model: A Window into B Cell Tolerance

A significant advancement in the use of the arsonate system is the development of the Ars/A1 transgenic mouse model. These mice express a BCR that is specific for the arsonate hapten but also exhibits reactivity to self-antigens, leading to a state of B cell anergy, a form of self-tolerance.[2][3] This model has been instrumental in understanding how autoreactive B cells are regulated to prevent autoimmunity.[2][3]

Applications in Cell-Mediated Immunity: Investigating T Cell Responses

The arsonate system is also a valuable tool for studying cell-mediated immunity, particularly the activation of T cells and the induction of delayed-type hypersensitivity (DTH).

T Cell Recognition of the Arsonate Hapten

T cells do not recognize haptens directly. Instead, they recognize peptides from the carrier protein that are processed and presented by antigen-presenting cells (APCs) on Major Histocompatibility Complex (MHC) molecules.[4][5] However, the arsonate hapten can influence which T cells are activated, and in some contexts, T cells can directly recognize the hapten presented by non-classical pathways.

Induction of Delayed-Type Hypersensitivity (DTH)

A classic application of the arsonate system is the induction of a DTH response, a form of cell-mediated immunity orchestrated by T cells and macrophages.[2][6] Sensitization with an arsonate-carrier conjugate followed by a later challenge with the same conjugate in a different location (e.g., the ear or footpad) leads to a localized inflammatory reaction.[7] The magnitude of this reaction is a measure of the cell-mediated immune response.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies using the arsonate hapten system.

| Parameter | Value | Species/Model | Reference |

| B Cell Response | |||

| Inhibition of anti-Ars IgG response with 10^4 transferred Ars/A1 splenocytes | >95% | B6AF1 mice | [3] |

| Secondary anti-Ars IgG response inhibition with 10^5 transferred Ars/A1 splenocytes | Substantial | B6AF1 mice | [3] |

| T Cell Response | |||

| Percentage of splenic T cells from arsonate-immune mice binding the hapten | 2-3% | A/J mice | [4] |

| Inhibition of hapten-carrier binding to T cells by anti-idiotype antibody | ~70% | A/J mice | [4] |

Table 1: Summary of Quantitative Data on the Immune Response to the Arsonate Hapten.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the arsonate hapten system.

Preparation of Arsonate-Keyhole Limpet Hemocyanin (Ars-KLH) Conjugate

This protocol describes the conjugation of the arsonate hapten to the carrier protein KLH via a diazo linkage.

Materials:

-

p-Arsanilic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Keyhole Limpet Hemocyanin (KLH)

-

Borate (B1201080) buffered saline (BBS), pH 9.0

-

Dialysis tubing (10 kDa MWCO)

-

Phosphate buffered saline (PBS)

Procedure:

-

Diazotization of p-Arsanilic Acid: a. Dissolve p-arsanilic acid in 1N HCl. b. Cool the solution to 0-4°C in an ice bath. c. Slowly add a pre-chilled solution of sodium nitrite in water while maintaining the temperature below 4°C. d. Stir the reaction on ice for 30 minutes. The formation of the diazonium salt is indicated by a color change.

-

Conjugation to KLH: a. Dissolve KLH in cold borate buffered saline (pH 9.0). b. Slowly add the diazotized p-arsanilic acid solution to the KLH solution with constant stirring at 4°C. c. Allow the reaction to proceed overnight at 4°C with gentle stirring.

-

Purification: a. Transfer the reaction mixture to dialysis tubing. b. Dialyze extensively against PBS at 4°C with multiple buffer changes over 48 hours to remove unreacted hapten. c. Determine the protein concentration and hapten-to-protein ratio spectrophotometrically.

Induction and Measurement of Delayed-Type Hypersensitivity (DTH)

This protocol outlines the procedure for inducing and measuring a DTH response to the arsonate hapten in mice.

Materials:

-

Ars-KLH conjugate (prepared as in 6.1)

-

Complete Freund's Adjuvant (CFA)

-

Phosphate Buffered Saline (PBS)

-

Syringes and needles

-

Micrometer caliper

Procedure:

-

Sensitization: a. Emulsify Ars-KLH in PBS with an equal volume of CFA. b. Inject 100 µL of the emulsion subcutaneously at the base of the tail of each mouse.

-

Challenge: a. 7-14 days after sensitization, prepare a solution of Ars-KLH in PBS. b. Measure the baseline thickness of the left and right ear pinnae using a micrometer caliper. c. Inject 20 µL of the Ars-KLH solution intradermally into the right ear pinna. d. Inject 20 µL of PBS as a control into the left ear pinna.

-

Measurement: a. 24 and 48 hours after the challenge, measure the thickness of both ears. b. The DTH response is expressed as the change in ear thickness of the antigen-challenged ear minus the change in thickness of the PBS-injected ear.

Quantification of Anti-Arsonate Antibodies by ELISA

This protocol describes an indirect ELISA to measure the levels of anti-arsonate antibodies in serum.

Materials:

-

Arsonate-Bovine Serum Albumin (Ars-BSA) conjugate

-

96-well ELISA plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Serum samples from immunized and control animals

-

HRP-conjugated secondary antibody specific for the immunoglobulin isotype to be measured (e.g., anti-mouse IgG1, IgG2a)

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Coating: a. Dilute Ars-BSA in coating buffer. b. Add 100 µL of the diluted Ars-BSA to each well of a 96-well plate. c. Incubate overnight at 4°C.

-

Blocking: a. Wash the plate three times with wash buffer. b. Add 200 µL of blocking buffer to each well. c. Incubate for 1-2 hours at room temperature.

-

Sample Incubation: a. Wash the plate three times. b. Prepare serial dilutions of the serum samples in blocking buffer. c. Add 100 µL of the diluted sera to the wells. d. Incubate for 2 hours at room temperature.

-

Secondary Antibody Incubation: a. Wash the plate five times. b. Dilute the HRP-conjugated secondary antibody in blocking buffer. c. Add 100 µL of the diluted secondary antibody to each well. d. Incubate for 1 hour at room temperature.

-

Detection: a. Wash the plate five times. b. Add 100 µL of TMB substrate to each well. c. Incubate in the dark until a blue color develops. d. Add 100 µL of stop solution to each well. e. Read the absorbance at 450 nm.

-

Analysis: a. Generate a standard curve using a known concentration of anti-arsonate antibody. b. Determine the concentration of anti-arsonate antibodies in the samples by interpolating from the standard curve.

Signaling Pathways

The recognition of the arsonate hapten by B and T cells initiates complex intracellular signaling cascades that ultimately lead to cellular activation, proliferation, and differentiation.

B Cell Receptor (BCR) Signaling

The binding of an arsonate-carrier conjugate to the BCR on an arsonate-specific B cell triggers the clustering of BCRs. This leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the Igα and Igβ signaling subunits of the BCR complex by Src-family kinases such as Lyn, Fyn, and Blk.[8][9] Phosphorylated ITAMs serve as docking sites for the Syk tyrosine kinase, which in turn activates downstream signaling pathways, including the PLCγ2, PI3K, and MAPK pathways.[10][11] These pathways culminate in the activation of transcription factors that drive B cell activation and differentiation.[10]

Caption: B Cell Receptor Signaling Cascade.

T Cell Receptor (TCR) Signaling

T cell recognition of an arsonate-carrier derived peptide presented by an MHC molecule on an APC initiates a similar signaling cascade through the T cell receptor (TCR). The engagement of the TCR and its co-receptor (CD4 or CD8) with the peptide-MHC complex leads to the activation of the Src-family kinase Lck, which phosphorylates the ITAMs on the CD3 signaling subunits of the TCR complex.[1] This creates docking sites for the ZAP-70 tyrosine kinase, which, once activated, phosphorylates downstream adaptor proteins like LAT and SLP-76.[8] This leads to the activation of multiple signaling pathways, including the PLCγ, PI3K, and MAPK pathways, culminating in T cell activation, proliferation, and cytokine production.[1]

Caption: T Cell Receptor Signaling Cascade.

Conclusion

The 4-azidophenylarsonic acid hapten system remains a cornerstone of immunological research. Its versatility allows for the detailed investigation of both humoral and cell-mediated immunity. From the fundamental principles of B and T cell activation to the complexities of immunological tolerance, the arsonate hapten continues to provide valuable insights for researchers, scientists, and drug development professionals. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for the application of this powerful tool in immunology.

References

- 1. The ABC of Major Histocompatibility Complexes and T Cell Receptors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of delayed-type hypersensitivity to azobenzenearsonate by a monoclonal anti-idiotype antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunization of mice with the self-peptide ACBP coupled to keyhole limpet hemocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How T Cells Recognize Antigen: The Role of the Major Histocompatibility Complex | Oncohema Key [oncohemakey.com]

- 5. T Cells and MHC Proteins - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Induction of delayed-type hypersensitivity to azobenzenearsonate by a monoclonal anti-idiotype antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selected azaphenothiazines inhibit delayed type hypersensitivity and carrageenan reaction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Antibody Isotyping and Characterization Methods | Thermo Fisher Scientific - US [thermofisher.com]

- 10. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Stability and Storage of 4-Azidophenylarsonic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability and storage data for 4-Azidophenylarsonic acid (CAS No. 861605-27-8) is not extensively available in public literature. The following guide is based on the known chemical properties of its constituent functional groups—the aryl azide (B81097) and the arsonic acid—and general principles of chemical stability and storage. It is imperative to consult the supplier-specific Safety Data Sheet (SDS) and Certificate of Analysis (C of A) for the most accurate and detailed information.

Introduction

4-Azidophenylarsonic acid is a hapten containing both a diazonium group and an arsonic acid moiety, making it a valuable tool in immunological research and as a probe for antibody response and immunorecognition.[1] The inherent reactivity of the azide group and the potential toxicity of the organoarsenic component necessitate a thorough understanding of its stability and appropriate storage conditions to ensure experimental integrity and laboratory safety. This guide provides a comprehensive overview of the factors influencing the stability of 4-Azidophenylarsonic acid and recommendations for its safe handling and storage.

Chemical Stability Profile

The stability of 4-Azidophenylarsonic acid is primarily dictated by the characteristics of its two main functional groups: the aryl azide and the arsonic acid.

Thermal Stability

Aryl azides are known to be thermally labile compounds. Upon heating, they can undergo decomposition, often exothermically, to release nitrogen gas and form a highly reactive nitrene intermediate. This decomposition can be initiated at elevated temperatures and, in some cases, can be explosive. The presence of substituents on the aromatic ring can influence the decomposition temperature.

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for 4-Azidophenylarsonic acid is not available, the general behavior of aryl azides suggests that it should be protected from high temperatures.

Photostability

Aryl azides are generally sensitive to ultraviolet (UV) light. Photolysis can also lead to the extrusion of nitrogen gas and the formation of a nitrene intermediate, similar to thermal decomposition. Therefore, it is crucial to protect 4-Azidophenylarsonic acid from light to prevent degradation.

Chemical and Hydrolytic Stability

The arsonic acid group is generally stable. However, the stability of arsonic acids in aqueous solutions can be pH-dependent. The arsenic-carbon bond is typically robust, but the arsenic-oxygen bonds may be susceptible to hydrolysis under extreme pH conditions. In aqueous solutions, the speciation of arsonic acids will vary with pH, which could potentially influence the overall stability of the molecule.[2] The azide group is generally stable in neutral and basic conditions but can react with strong acids to form hydrazoic acid (HN₃), which is highly toxic and explosive.

Table 1: Summary of Inferred Stability for 4-Azidophenylarsonic Acid

| Stability Factor | Inferred Stability | Rationale |

| Thermal | Low to Moderate | Aryl azides are known to be heat-sensitive and can decompose exothermically. |

| Light | Low | Aryl azides are susceptible to photolytic decomposition upon exposure to UV light. |

| pH | Moderate | Stable in neutral and mildly basic conditions. Avoid strong acidic conditions which can protonate the azide group. Arsonic acid stability can be pH-dependent in solution. |

| Oxidation | Moderate | The molecule has functional groups that could be susceptible to strong oxidizing agents. |

| Hydrolysis | Moderate to High | The arsenic-carbon bond is generally stable. The arsonic acid group is relatively stable against hydrolysis under normal conditions. |

Recommended Storage Conditions

Given the inferred stability profile, the following storage conditions are recommended for 4-Azidophenylarsonic acid to maintain its integrity and ensure safety.

Table 2: Recommended Storage Conditions for 4-Azidophenylarsonic Acid

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. A supplier suggests room temperature for shipping in the continental US, but for long-term storage, refrigeration (2-8 °C) is advisable.[1] | To minimize the risk of thermal decomposition of the azide group. |

| Light | Store in a light-resistant container (e.g., amber vial). | To prevent photolytic degradation of the azide group. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | To protect against potential oxidation and reaction with atmospheric moisture. |

| Container | Use a tightly sealed, chemically resistant container. | To prevent contamination and exposure to moisture. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | To prevent inhalation and skin contact, considering the potential toxicity of organoarsenic compounds and the reactivity of the azide. |

Potential Decomposition Pathway

The primary decomposition pathway for aryl azides, and therefore anticipated for 4-Azidophenylarsonic acid, involves the formation of a nitrene intermediate.

Caption: Potential decomposition pathway of 4-Azidophenylarsonic acid.

Logical Workflow for Handling and Storage Determination

The following workflow provides a logical approach for researchers to determine the appropriate handling and storage procedures for 4-Azidophenylarsonic acid and other potentially hazardous research chemicals.

Caption: Logical workflow for determining safe handling and storage protocols.

Experimental Protocols

As no specific experimental protocols for the stability testing of 4-Azidophenylarsonic acid were found in the public domain, this section outlines general methodologies that can be adapted for its analysis.

General Protocol for Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of 4-Azidophenylarsonic acid into a hermetically sealed aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

-

Thermal Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: Monitor the heat flow as a function of temperature. An exothermic event will indicate decomposition. The onset temperature of this exotherm provides an indication of the thermal stability.

General Protocol for Assessing Photostability

-

Sample Preparation: Prepare a solution of 4-Azidophenylarsonic acid in a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide) in a quartz cuvette.

-

Initial Analysis: Record the initial UV-Vis absorption spectrum of the solution.

-

Irradiation: Expose the solution to a controlled UV light source (e.g., a mercury lamp with a specific wavelength filter) for defined periods.

-

Data Analysis: Periodically record the UV-Vis spectrum. A decrease in the absorbance of the parent compound and the appearance of new peaks will indicate photodegradation. The rate of change can be used to quantify photostability.

Conclusion

While direct quantitative data on the stability of 4-Azidophenylarsonic acid is limited, a conservative approach to its handling and storage is warranted based on the known properties of aryl azides and arsonic acids. Researchers should prioritize protection from heat, light, and strong acids. Adherence to the recommended storage conditions and handling procedures will help to ensure the compound's integrity for experimental use and maintain a safe laboratory environment. It is strongly recommended to obtain and review the supplier's Safety Data Sheet and Certificate of Analysis before use.

References

Understanding the Photo-reactivity of 4-Azidophenylarsonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Azidophenylarsonic acid is a promising yet under-characterized photo-reactive compound with significant potential in chemical biology and drug development. As a bifunctional reagent, it combines the photo-inducible cross-linking capabilities of an aryl azide (B81097) with the unique chemical properties of an arsonic acid. This guide provides a comprehensive overview of the synthesis, spectroscopic properties, and photo-reactivity of 4-azidophenylarsonic acid. Detailed experimental protocols for its synthesis, photolysis, and application in photoaffinity labeling are presented, alongside structured data and visualizations to facilitate its use in research and development. While direct experimental data for this specific molecule is limited, this guide consolidates information from closely related analogs and general principles of aryl azide photochemistry to provide a robust foundational understanding.

Introduction

Aryl azides are a cornerstone of photoaffinity labeling, a powerful technique for identifying and characterizing protein-ligand interactions.[1][2] Upon irradiation with UV light, these compounds release molecular nitrogen to generate highly reactive nitrenes, which can form covalent bonds with nearby molecules, effectively "tagging" them for subsequent analysis.[3] The incorporation of an arsonic acid moiety introduces a unique element, potentially enabling specific targeting or unique reactivity based on the arsenate group's interactions. This guide aims to provide a detailed technical resource for researchers interested in harnessing the potential of 4-azidophenylarsonic acid.

Synthesis of 4-Azidophenylarsonic Acid

The synthesis of 4-azidophenylarsonic acid is not explicitly detailed in publicly available literature. However, a standard and reliable method can be adapted from the synthesis of other aryl azides, starting from the commercially available 4-aminophenylarsonic acid. The process involves a two-step diazotization-azidation reaction.

Experimental Protocol: Synthesis of 4-Azidophenylarsonic Acid

This protocol is based on established methods for the conversion of aromatic amines to aryl azides.[4][5][6]

Materials:

-

4-Aminophenylarsonic acid

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium azide (NaN₃)

-

Deionized water

-

Ice

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

Procedure:

-

Diazotization:

-

Dissolve a specific molar quantity of 4-aminophenylarsonic acid in a solution of hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension. The addition rate should be controlled to maintain the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the full formation of the diazonium salt.

-

-

Azidation:

-

In a separate flask, dissolve a molar excess of sodium azide in deionized water and cool the solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen gas evolution will be observed. The addition should be slow to control the reaction rate and temperature.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for one hour, then let it slowly warm to room temperature and stir for an additional 1-2 hours.

-

-

Isolation and Purification:

-

The resulting precipitate of 4-azidophenylarsonic acid can be collected by vacuum filtration.

-

Wash the solid with cold deionized water and then with a small amount of cold ethanol (B145695) or ether to remove impurities.

-

Dry the product under vacuum.

-

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Diazonium salts can be explosive when dry. Handle all reagents with appropriate personal protective equipment in a well-ventilated fume hood.

Spectroscopic and Physicochemical Properties

Table 1: Estimated Spectroscopic and Physicochemical Properties of 4-Azidophenylarsonic Acid

| Property | Estimated Value/Characteristic |

| UV-Vis Spectroscopy | |

| λmax | ~270-280 nm[7] |

| Molar Extinction Coefficient (ε) | ~15,000 - 20,000 M-1cm-1 at λmax |

| Infrared (IR) Spectroscopy | |

| Azide (N₃) stretch | Strong, sharp peak around 2100-2150 cm-1[8] |

| Arsonic Acid (AsO₃H₂) | Broad O-H stretch (~2500-3300 cm-1), As=O stretch (~850-950 cm-1), As-O stretch (~750-850 cm-1) |

| NMR Spectroscopy (¹H & ¹³C) | |

| ¹H NMR (in D₂O or DMSO-d₆) | Aromatic protons will appear as two doublets (AA'BB' system) in the range of δ 7.0-8.0 ppm. |

| ¹³C NMR (in D₂O or DMSO-d₆) | Four distinct aromatic carbon signals are expected. The carbon attached to the azide group will be shifted downfield. |

| Quantum Yield (Φ) | 0.1 - 0.7 (in aqueous solution)[10] |

Photo-reactivity and Mechanism

Upon absorption of UV light, 4-azidophenylarsonic acid is expected to undergo photolysis, leading to the extrusion of molecular nitrogen and the formation of a highly reactive nitrene intermediate.

Figure 1: General photochemical reaction pathway of 4-azidophenylarsonic acid.

The initially formed singlet nitrene is highly reactive and can undergo several reactions:

-

Insertion: It can directly insert into C-H and N-H bonds of nearby molecules, leading to covalent cross-linking. This is the key reaction for photoaffinity labeling.

-

Ring Expansion: The singlet nitrene can rearrange to form a highly strained dehydroazepine intermediate, which can then be trapped by nucleophiles.

-

Intersystem Crossing (ISC): The singlet nitrene can undergo ISC to the more stable triplet nitrene. The triplet nitrene is less reactive and typically reacts via hydrogen abstraction followed by radical recombination.

Experimental Protocols for Photo-reactivity Studies

5.1. General Photolysis Experiment

Objective: To induce the photochemical decomposition of 4-azidophenylarsonic acid and analyze the resulting products.

Materials:

-

4-Azidophenylarsonic acid solution (in an appropriate buffer, e.g., PBS)

-

Quartz cuvette or reaction vessel

-

UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below ~290 nm to minimize protein damage)

-

Analytical instruments (HPLC, LC-MS, NMR)

Procedure:

-

Prepare a solution of 4-azidophenylarsonic acid of known concentration in the desired buffer.

-

Transfer the solution to a quartz reaction vessel.

-

Irradiate the solution with the UV lamp for a specified period. The distance from the lamp and the irradiation time should be optimized and kept consistent.

-

At various time points, take aliquots of the solution for analysis.

-

Analyze the disappearance of the starting material and the formation of photoproducts using HPLC-UV (monitoring the azide peak disappearance and new peaks appearance) and LC-MS (to identify the mass of the products).

-

For structural elucidation of major products, larger-scale photolysis can be performed, followed by purification (e.g., preparative HPLC) and analysis by NMR.

5.2. Quantum Yield Determination

The quantum yield (Φ) of photolysis is a measure of the efficiency of the photochemical reaction. It is the ratio of the number of molecules reacted to the number of photons absorbed. A common method for its determination is to use a chemical actinometer.

Experimental Protocol: Relative Quantum Yield Determination

This protocol is based on the comparison with a well-characterized actinometer like potassium ferrioxalate (B100866).

Materials:

-

4-Azidophenylarsonic acid solution

-

Potassium ferrioxalate solution (actinometer)

-

Monochromatic UV light source (e.g., a lamp with a monochromator or narrow bandpass filter)

-

UV-Vis spectrophotometer

Procedure:

-

Determine the molar extinction coefficient of 4-azidophenylarsonic acid at the chosen irradiation wavelength.

-

Irradiate a solution of 4-azidophenylarsonic acid with the monochromatic UV light for a time period that results in a small (<10%) conversion to product.

-

Measure the change in absorbance of the 4-azidophenylarsonic acid solution at its λmax to determine the number of moles reacted.

-

Under identical irradiation conditions (geometry, light intensity, time), irradiate the potassium ferrioxalate actinometer solution.

-

Analyze the actinometer solution according to standard procedures to determine the number of photons absorbed.

-

Calculate the quantum yield of 4-azidophenylarsonic acid photolysis using the following formula: Φsample = Φact * (moles of sample reacted / photons absorbed by actinometer) * (fraction of light absorbed by actinometer / fraction of light absorbed by sample)

Application in Photoaffinity Labeling

4-Azidophenylarsonic acid can be used as a photoaffinity labeling reagent to identify and characterize binding partners of arsenic-containing compounds or to probe for proteins with specific affinity for the phenylarsonic acid moiety.

Figure 2: General workflow for a photoaffinity labeling experiment.

Experimental Protocol: Photo-cross-linking to a Target Protein

Materials:

-

Purified target protein in a suitable buffer (avoiding primary amines like Tris)

-

4-Azidophenylarsonic acid stock solution

-

UV lamp

-

SDS-PAGE equipment

-

Western blotting or mass spectrometry equipment

Procedure:

-

Incubation: Mix the target protein with 4-azidophenylarsonic acid in a microcentrifuge tube or a well of a microplate. It is advisable to perform a control experiment without the photo-label and another one with a competitor ligand to demonstrate specificity.

-

Irradiation: Place the samples on ice and irradiate with a UV lamp for an optimized duration (e.g., 10-30 minutes).

-

Analysis:

-

SDS-PAGE: Add SDS-PAGE loading buffer to the samples, boil, and run on a polyacrylamide gel. Covalent cross-linking will result in a higher molecular weight band corresponding to the protein-label adduct.

-

Western Blotting: If an antibody against the target protein is available, perform a Western blot to confirm the identity of the shifted band.

-

Mass Spectrometry: For identification of the cross-linking site, the protein band can be excised from the gel, digested with a protease (e.g., trypsin), and the resulting peptides analyzed by mass spectrometry. The peptide fragment containing the covalently attached photo-label will have a specific mass shift.

-

Applications in Drug Development

The unique properties of 4-azidophenylarsonic acid make it a potentially valuable tool in drug discovery and development.

-

Target Identification: It can be used to identify the molecular targets of arsenic-based drugs.

-

Binding Site Characterization: By identifying the specific amino acid residues that are cross-linked, the binding site of the compound on a target protein can be mapped.

-

Development of Targeted Therapeutics: The phenylarsonic acid moiety could be used to target specific proteins or cellular compartments, with the photo-reactive azide allowing for spatiotemporally controlled covalent inhibition or labeling.

Conclusion

4-Azidophenylarsonic acid represents a versatile chemical probe with considerable potential for advancing our understanding of biological systems and for the development of novel therapeutics. While direct experimental data on this specific compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and application by leveraging established principles of aryl azide chemistry. Further research to fully characterize its spectroscopic properties and photo-reactivity is warranted and will undoubtedly expand its utility in the scientific community.

References

- 1. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photo-affinity labeling strategies in identifying the protein ligands of bioactive small molecules: examples of targeted synthesis of drug analog photoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diazotisation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemicalbook.com [chemicalbook.com]

- 10. ARYL AZIDES AS PROTEIN PHOTOLABELS: ABSORPTION SPECTRAL PROPERTIES AND QUANTUM YIELDS OF PHOTODISSOCIATION | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Nitrene Formation Mechanism of 4-Azidophenylarsonic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a detailed theoretical framework for the nitrene formation mechanism of 4-azidophenylarsonic acid. As of the date of this publication, specific experimental studies on the photochemistry of this compound are not extensively available in the peer-reviewed literature. Therefore, the proposed mechanisms, experimental protocols, and quantitative data are based on established principles of aryl azide (B81097) photochemistry and analogies to structurally and electronically similar compounds. This document is intended to serve as a predictive whitepaper to guide future research.

Executive Summary

4-Azidophenylarsonic acid is an organoarsenic compound with potential applications in bioorthogonal chemistry and drug delivery, owing to the photoactivatable nature of the aryl azide moiety. Upon photolysis, aryl azides generate highly reactive nitrene intermediates capable of forming covalent bonds with a wide range of biological and synthetic molecules. Understanding the mechanism of nitrene formation from 4-azidophenylarsonic acid is crucial for the rational design of its applications. This guide delineates the predicted photochemical pathway, from the initial absorption of light to the generation of the reactive nitrene species. We will explore the influence of the electron-withdrawing arsonic acid group on the electronic structure of the azide and the subsequent reactivity of the nitrene. Furthermore, this document provides a hypothetical experimental protocol for inducing and studying the nitrene formation, along with structured tables of predicted data based on analogous systems.

The Photochemical Decomposition of Aryl Azides: A General Overview

The photochemistry of aryl azides is a well-established field of study. The fundamental process involves the absorption of ultraviolet (UV) light, which excites the azide molecule to a singlet excited state. This excited state rapidly eliminates a molecule of nitrogen gas (N₂) to produce a highly reactive singlet arylnitrene. The singlet nitrene is a short-lived intermediate that can undergo several competing reactions:

-

Intersystem Crossing (ISC): The singlet nitrene can undergo a spin-inversion to form the more stable triplet nitrene. The rate of ISC is significantly influenced by the electronic properties of the substituents on the aromatic ring.

-

Ring Expansion: The singlet nitrene can rearrange to form a seven-membered ring ketenimine intermediate (a dehydroazepine), which is susceptible to nucleophilic attack.

-

Intramolecular Reactions: The singlet nitrene can undergo intramolecular C-H insertion or cyclization reactions if suitable groups are present on the aromatic ring.

The triplet nitrene, being more stable, has a longer lifetime and typically undergoes different reactions, such as hydrogen abstraction from the solvent or dimerization to form an azo compound.

Predicted Mechanism of Nitrene Formation from 4-Azidophenylarsonic Acid

The arsonic acid group (-AsO(OH)₂) is predicted to be a moderately strong electron-withdrawing group. This prediction is based on the known electron-withdrawing nature of the analogous phosphonic acid group and the effect of the arsonic acid group on the pKa of substituted phenylarsonic acids. The electron-withdrawing character of the arsonic acid substituent at the para position is expected to significantly influence the photochemical behavior of 4-azidophenylarsonic acid.

The proposed mechanism for the formation of the nitrene from 4-azidophenylarsonic acid upon photolysis is depicted in the following diagram:

Figure 1: Proposed photochemical decomposition pathway of 4-azidophenylarsonic acid.

Influence of the Arsonic Acid Group

The electron-withdrawing nature of the arsonic acid group is expected to have the following effects on the nitrene formation and reactivity:

-

Stabilization of the Triplet Nitrene: Electron-withdrawing groups are known to stabilize the triplet state of arylnitrenes, thereby favoring the intersystem crossing from the singlet to the triplet state.

-

Reduced Rate of Ring Expansion: The electron-withdrawing nature of the arsonic acid group will likely decrease the nucleophilicity of the nitrogen atom in the singlet nitrene, thus disfavoring the ring expansion pathway.

-

Enhanced Electrophilicity of the Nitrene: The resulting 4-arsonophenylnitrene is expected to be more electrophilic than unsubstituted phenylnitrene, potentially leading to faster rates of insertion into C-H and O-H bonds.

Hypothetical Experimental Protocol for Photolysis

The following protocol is a general guideline for the photolysis of 4-azidophenylarsonic acid in a laboratory setting. It is based on established procedures for related aryl azides.

Materials and Equipment

-

4-Azidophenylarsonic acid

-

Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

-

Quartz photoreactor or cuvette

-

UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter for λ > 290 nm)

-

Magnetic stirrer

-

Analytical equipment for product identification (e.g., HPLC, LC-MS, NMR)

Experimental Workflow

The logical flow of a typical photolysis experiment is outlined below:

Figure 2: A typical experimental workflow for the photolysis of 4-azidophenylarsonic acid.

Safety Precautions

-

Aryl azides can be explosive, especially in concentrated form or upon heating. Handle with care and always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Work in a well-ventilated fume hood.

-

Protect the reaction from stray light to prevent premature decomposition.

-

Arsenic compounds are toxic. Handle 4-azidophenylarsonic acid with appropriate precautions and dispose of waste according to institutional guidelines.

Predicted Quantitative Data

In the absence of direct experimental data for 4-azidophenylarsonic acid, the following table summarizes the predicted electronic properties and photochemical outcomes based on analogies with other para-substituted phenyl azides. The Hammett parameter (σp) for the arsonic acid group is estimated to be similar to that of the phosphonic acid group.

| Parameter | Predicted Value/Outcome for 4-Azidophenylarsonic Acid | Basis for Prediction |

| Hammett Parameter (σp) | +0.2 to +0.4 | Analogy to the phosphonic acid group and its electron-withdrawing nature. |

| Primary Photoproduct | Singlet 4-arsonophenylnitrene | General mechanism for aryl azide photolysis. |

| Major Nitrene Species | Triplet 4-arsonophenylnitrene | The electron-withdrawing arsonic acid group is expected to accelerate intersystem crossing. |

| Quantum Yield (Φ) | 0.5 - 0.8 | Typical range for the photodecomposition of aryl azides in solution. |

| Primary Reaction of Singlet Nitrene | Intersystem Crossing (ISC) | Favored due to the electron-withdrawing substituent. |

| Primary Reaction of Triplet Nitrene | Hydrogen abstraction, dimerization | Common reactions for triplet arylnitrenes. |

| Expected Products in Protic Solvents | 4-Aminophenylarsonic acid (from H-abstraction) | The triplet nitrene will abstract hydrogen atoms from the solvent. |

| Expected Products in the absence of H-donors | 4,4'-Diarsenoazobenzene (azo dimer) | Dimerization is a common fate of triplet nitrenes. |

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical framework for the nitrene formation mechanism of 4-azidophenylarsonic acid. Based on the established principles of aryl azide photochemistry and the predicted electron-withdrawing nature of the arsonic acid group, it is anticipated that photolysis will efficiently generate a triplet nitrene species. This reactive intermediate holds promise for applications in bioconjugation and materials science.

Future research should focus on the experimental validation of the proposed mechanism. Key studies would include:

-

Synthesis and Characterization: Development of a reliable synthetic route to high-purity 4-azidophenylarsonic acid.

-

Photolysis Studies: Performing photolysis experiments under various conditions (solvents, quenchers) to identify and quantify the reaction products.

-

Transient Spectroscopy: Utilizing laser flash photolysis to directly observe and characterize the singlet and triplet nitrene intermediates.

-

Computational Modeling: Employing density functional theory (DFT) calculations to model the electronic structure of the azide and the nitrene, and to calculate the energetic barriers for the competing reaction pathways.

By combining theoretical predictions with rigorous experimental investigation, a complete understanding of the photochemistry of 4-azidophenylarsonic acid can be achieved, paving the way for its successful application in various scientific and technological fields.

Spectral Properties of 4-Azidophenylarsonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectral properties of 4-Azidophenylarsonic acid. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally analogous compounds, including substituted phenylarsonic acids and aryl azides, to forecast its characteristic spectral features. This guide covers predicted data for Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also provided. The information herein is intended to serve as a valuable resource for researchers utilizing 4-Azidophenylarsonic acid in applications such as immunological studies and drug development, aiding in its characterization and analysis.

Introduction

4-Azidophenylarsonic acid is an organoarsenic compound that serves as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule such as a protein. Its utility in immunological research, particularly in studying antibody responses and immunorecognition, necessitates a thorough understanding of its physicochemical properties. Spectroscopic analysis is fundamental to confirming the structure, purity, and behavior of such molecules. This guide presents a predictive summary of the key spectral characteristics of 4-Azidophenylarsonic acid.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 4-Azidophenylarsonic acid. These predictions are derived from the known spectral properties of structurally similar compounds, including 4-azidobenzoic acid, 4-aminophenylarsonic acid, 4-nitrophenylarsonic acid, and other substituted aryl derivatives.

Predicted UV-Visible Spectral Data

The UV-Vis spectrum of 4-Azidophenylarsonic acid is expected to be dominated by the electronic transitions of the azido-substituted benzene (B151609) ring. Aryl azides typically exhibit a strong absorption maximum (λmax) in the ultraviolet region.

| Parameter | Predicted Value | Reference Compound(s) |

| λmax | ~270 - 280 nm | 4-Azidobenzoic acid (~274 nm)[1][2] |

| Molar Absorptivity (ε) | High | General property of aryl azides |

Predicted Infrared (IR) Spectral Data

The IR spectrum will be characterized by the vibrational modes of the azido (B1232118) and arsonic acid functional groups, as well as the substituted benzene ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode | Reference Compound(s) |

| Azide (-N₃) | ~2100 - 2130 | Asymmetric stretch (strong, sharp) | 4-Azidobenzoic acid (~2107-2130 cm⁻¹)[1][3] |

| Arsonic Acid (AsO(OH)₂) | ~800 - 900 | As=O stretch | Phenylarsonic acids |

| Arsonic Acid (AsO(OH)₂) | ~2200 - 2800 | O-H stretch (broad) | Phenylarsonic acids |

| Aromatic Ring | ~1450 - 1600 | C=C stretch | Substituted benzenes |

| Aromatic Ring | ~800 - 850 | C-H out-of-plane bend (para-substitution) | p-Disubstituted benzenes |

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show a characteristic AA'BB' system for the para-substituted aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of both the azido and arsonic acid groups. The spectrum would likely be recorded in a solvent like DMSO-d₆ due to the polarity of the arsonic acid group.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Compound(s) |

| H-2, H-6 (ortho to -AsO(OH)₂) | ~7.8 - 8.0 | Doublet | ~8-9 | 4-Nitrophenylarsonic acid, 4-Aminophenylarsonic acid[4] |

| H-3, H-5 (ortho to -N₃) | ~7.2 - 7.4 | Doublet | ~8-9 | 4-Azidobenzoic acid, 4-Aminophenylarsonic acid[4][5] |

| Arsonic Acid (-OH) | Variable (broad singlet) | Singlet | - | Phenylarsonic acids |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display four signals for the aromatic carbons due to the para-substitution pattern. The chemical shifts are predicted based on the additive effects of the substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) | Reference Compound(s) |

| C-1 (-AsO(OH)₂) | ~145 - 150 | 4-Aminophenylarsonic acid, 4-Nitrophenylarsonic acid[4] |

| C-2, C-6 | ~132 - 135 | 4-Aminophenylarsonic acid, 4-Nitrophenylarsonic acid[4] |

| C-3, C-5 | ~120 - 123 | 4-Azidobenzoic acid, 4-Aminophenylarsonic acid[4][5] |

| C-4 (-N₃) | ~140 - 145 | 4-Azidobenzoic acid[5] |

Predicted Mass Spectrometry (MS) Data

Electrospray ionization (ESI) in negative ion mode is a likely method for the analysis of 4-Azidophenylarsonic acid. The fragmentation pattern is expected to involve the loss of small molecules from the parent ion.

| Ion | Predicted m/z | Fragmentation Pathway | Reference Compound(s) |

| [M-H]⁻ | 242.96 | Deprotonated molecular ion | - |

| [M-H-N₂]⁻ | 214.96 | Loss of nitrogen gas | Aryl azides |

| [M-H-H₂O]⁻ | 224.95 | Loss of water from the arsonic acid group | Phenylarsonic acids[6] |

| [C₆H₄AsO₂]⁻ | 182.95 | Loss of N₃ and OH | Phenylarsonic acids[6] |

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic techniques discussed. These are intended as a starting point and may require optimization for specific instrumentation and sample conditions.

UV-Visible Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Sample Preparation: A stock solution of 4-Azidophenylarsonic acid is prepared in a suitable solvent (e.g., methanol (B129727), ethanol, or a buffered aqueous solution) at a concentration of approximately 1 mg/mL. This is then diluted to a final concentration in the range of 1-10 µg/mL.

-

Procedure:

-

The spectrophotometer is blanked using the same solvent as the sample.

-

The sample is placed in a quartz cuvette with a 1 cm path length.

-

The absorbance spectrum is recorded over a wavelength range of 200-400 nm.

-

The wavelength of maximum absorbance (λmax) is determined.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR): A small amount of the solid 4-Azidophenylarsonic acid is placed directly onto the ATR crystal.

-

Procedure (ATR):

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and firm contact is ensured using the pressure clamp.

-

The sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

The resulting spectrum is displayed in terms of transmittance or absorbance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of 4-Azidophenylarsonic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment) in a 5 mm NMR tube. A small amount of a reference standard (e.g., TMS) may be added.

-

Procedure:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard one-pulse experiment is performed.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., DEPTQ) is typically used to obtain a spectrum with singlets for each carbon.

-

The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and chemical shifts are referenced.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

-

Sample Preparation: A dilute solution of 4-Azidophenylarsonic acid (typically 1-10 µg/mL) is prepared in a solvent compatible with ESI, such as a mixture of methanol or acetonitrile (B52724) and water, often with a small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium (B1175870) hydroxide (B78521) for negative ion mode).

-

Procedure:

-

The sample solution is infused into the ESI source at a constant flow rate.

-

A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

-

The ions are guided into the mass analyzer, where their mass-to-charge ratios (m/z) are measured.

-

For fragmentation analysis (MS/MS), a specific precursor ion is selected and subjected to collision-induced dissociation (CID) to generate product ions.

-

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound like 4-Azidophenylarsonic acid.

References

- 1. 4-Azidobenzoic Acid-13C6 Isotope Labeled Reagent [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Arsanilic Acid | C6H8AsNO3 | CID 7389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Azidobenzoic acid | C7H5N3O2 | CID 3034184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

4-Azidophenylarsonic acid for inducing hapten-specific immune responses

An In-depth Technical Guide to 4-Azidophenylarsonic Acid for Inducing Hapten-Specific Immune Responses

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for using 4-azidophenylarsonic acid (APAA) and its derivatives, such as p-azobenzenearsonate (B1216659) (ABA), as haptens to induce and study specific immune responses. The arsonate family of haptens has been instrumental in immunology for decades, serving as a model system to investigate the mechanisms of T-cell and B-cell activation, immune recognition, and tolerance.

Introduction to Hapten-Specific Immunity

Haptens are small molecules that are not immunogenic on their own but can elicit a robust immune response when covalently bound to a larger carrier molecule, typically a protein.[1] This hapten-carrier conjugate is then processed by antigen-presenting cells (APCs), and hapten-modified peptides are presented to T-cells, initiating an adaptive immune response. The 4-azidophenylarsonic acid system is a powerful tool for these studies because it reliably induces strong, specific T-cell and B-cell responses.[2][3]

The immune response to the arsonate hapten is characterized by the activation of specific clones of inducer T-cells, which recognize the hapten in the context of Major Histocompatibility Complex (MHC) class II molecules on the surface of APCs.[3][4] This leads to T-cell proliferation, cytokine release, and the provision of help to B-cells for the production of hapten-specific antibodies.

Experimental Protocols

Preparation of Hapten-Carrier Conjugates

To induce an immune response, the arsonate hapten must be coupled to a carrier protein. Keyhole Limpet Hemocyanin (KLH) and Ovalbumin (OVA) are commonly used carriers due to their high immunogenicity. The azido (B1232118) group on 4-azidophenylarsonic acid can be converted to a reactive diazonium salt that readily couples to electron-rich amino acid side chains on proteins, such as tyrosine, histidine, and lysine.

Protocol: Diazotization and Coupling of APAA to a Carrier Protein

-

Reagent Preparation:

-

APAA Solution: Dissolve 4-azidophenylarsonic acid in 0.1 N HCl.

-

Sodium Nitrite (B80452) Solution: Prepare a fresh, cold solution of sodium nitrite (NaNO₂) in distilled water.

-

Carrier Protein Solution: Dissolve the carrier protein (e.g., KLH) in a cold borate-buffered saline solution at pH 9.0.

-

Sulfamic Acid Solution: Prepare a solution of sulfamic acid to quench the diazotization reaction.

-

-

Diazotization Reaction:

-

Place the APAA solution in an ice bath and slowly add the cold sodium nitrite solution dropwise while stirring.

-

Allow the reaction to proceed for 30 minutes on ice. The formation of the diazonium salt is critical.

-

Add the sulfamic acid solution to quench any excess nitrous acid.

-

-

Coupling Reaction:

-

Slowly add the activated diazonium salt solution to the cold, stirring carrier protein solution. The pH of the reaction should be maintained around 9.0 to facilitate coupling.

-

Allow the reaction to proceed for at least 4 hours at 4°C with continuous gentle stirring. The solution will typically develop a reddish-brown color.

-

-

Purification of the Conjugate:

-

Remove the unreacted hapten and other small molecules by extensive dialysis against phosphate-buffered saline (PBS) at 4°C.

-

Change the dialysis buffer several times over 48 hours.

-

-

Characterization:

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

The degree of haptenation can be estimated spectrophotometrically by measuring the absorbance at the characteristic wavelength for the azobenzenearsonate group.

-

In Vivo Immunization for Induction of Immune Responses

Inducing a primary immune response in animal models, typically mice, involves immunization with the hapten-carrier conjugate emulsified in an adjuvant to enhance the immune reaction.

Protocol: Mouse Immunization with Arsonate-KLH [5]

-

Preparation of Emulsion:

-

Prepare a solution of the Arsonate-KLH conjugate in sterile PBS at a concentration of 1 mg/mL.

-

To prepare the primary immunization emulsion, mix the Arsonate-KLH solution in a 1:1 ratio with Complete Freund's Adjuvant (CFA).

-

Draw the mixture into one syringe and an equal volume of CFA into another. Connect the syringes with a luer-lock connector and pass the mixture back and forth until a thick, stable emulsion is formed. The emulsion is stable if a drop does not disperse when placed in water.

-

-

Primary Immunization:

-

Inject mice subcutaneously at two sites on the back. For a standard immunization, inject 50-100 µg of the Arsonate-KLH conjugate per mouse (total volume of 100-200 µL of the emulsion).[5]

-

-

Booster Immunizations:

-

Administer a booster injection 14-21 days after the primary immunization.

-

Prepare the booster emulsion by mixing the Arsonate-KLH conjugate with Incomplete Freund's Adjuvant (IFA) in a 1:1 ratio.

-

Inject each mouse subcutaneously with 50 µg of the conjugate in a total volume of 100 µL.

-

Additional booster injections can be given at 2-3 week intervals to enhance the antibody response.

-

T-Cell Proliferation Assay

This in vitro assay measures the proliferation of T-cells isolated from immunized animals in response to restimulation with the hapten.[6]

Protocol: Arsonate-Specific T-Cell Proliferation

-

Cell Preparation:

-

Euthanize immunized mice 7-10 days after the final booster injection.

-

Aseptically harvest spleens and/or draining lymph nodes.

-

Prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the cells with complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics).

-

Count viable cells using a hemocytometer and trypan blue exclusion.

-

-

Assay Setup:

-

Plate the cells in a 96-well flat-bottom plate at a density of 2 x 10⁵ cells per well in 200 µL of complete medium.[6]

-

Prepare serial dilutions of the stimulating antigen (e.g., Arsonate-OVA) in complete medium. A typical concentration range is 0.1 to 100 µg/mL.

-

Add the antigen dilutions to the wells. Include negative control wells (cells with medium only) and positive control wells (cells with a mitogen like Concanavalin A).

-

Culture the plates for 72-96 hours in a humidified incubator at 37°C with 5% CO₂.

-

-

Measurement of Proliferation:

-

18 hours before harvesting, add 1 µCi of ³H-thymidine to each well. Proliferating cells will incorporate the radiolabeled thymidine (B127349) into their DNA.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).

-

ELISA for Hapten-Specific Antibody Titer

An enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify the levels of arsonate-specific antibodies in the serum of immunized animals.

Protocol: Indirect ELISA for Anti-Arsonate Antibodies

-

Plate Coating:

-

Dilute the Arsonate-OVA conjugate to 2-5 µg/mL in a carbonate-bicarbonate coating buffer (pH 9.6).

-

Add 100 µL of the coating solution to each well of a 96-well ELISA plate.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with PBS containing 0.05% Tween-20 (PBS-T).

-

Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat milk or 1% BSA in PBS-T) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Primary Antibody Incubation:

-

Collect blood from immunized mice and prepare serum.

-

Create serial dilutions of the mouse serum in blocking buffer (e.g., starting at 1:100).

-

Wash the plate three times with PBS-T.

-

Add 100 µL of the diluted serum to the appropriate wells. Include serum from a non-immunized mouse as a negative control.

-

Incubate for 2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the plate five times with PBS-T.

-

Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody, diluted in blocking buffer, to each well.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate five times with PBS-T.

-

Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

-

Stop the reaction by adding 50 µL of 2N H₂SO₄. The color will change to yellow.

-

Read the absorbance at 450 nm using a microplate reader.

-

Data Presentation

Quantitative data from the experiments described above should be structured for clarity and comparison. The following tables are representative examples of how to present such data.

Table 1: Representative Data from an Arsonate-Specific T-Cell Proliferation Assay

| Antigen (Arsonate-OVA) Conc. (µg/mL) | Mean CPM (Unimmunized Control) | Mean CPM (Immunized) | Stimulation Index (SI)* |

| 0 (Medium) | 450 ± 55 | 520 ± 68 | 1.0 |

| 1 | 510 ± 62 | 8,350 ± 910 | 16.1 |

| 10 | 480 ± 70 | 25,600 ± 2,150 | 49.2 |

| 50 | 530 ± 81 | 48,900 ± 4,500 | 92.3 |

| 100 | 550 ± 75 | 51,200 ± 5,100 | 93.1 |

*Stimulation Index (SI) = Mean CPM (Immunized) / Mean CPM (Medium Control Immunized)

Table 2: Representative Data from an Anti-Arsonate Antibody Titer ELISA

| Serum Dilution | OD 450nm (Pre-immune Serum) | OD 450nm (Immune Serum) |

| 1:100 | 0.095 | >3.000 |

| 1:1,000 | 0.088 | 2.850 |

| 1:10,000 | 0.091 | 1.980 |

| 1:100,000 | 0.085 | 0.650 |

| 1:1,000,000 | 0.089 | 0.150 |

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in hapten-specific immunity.

Figure 1: Overall workflow for inducing a hapten-specific immune response.

Figure 2: MHC Class II pathway for presentation of arsonate-carrier conjugates.

References

- 1. Delayed drug hypersensitivity: models of T-cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation specificity of arsonate-reactive T cell clones. Structural requirements for hapten recognition and comparison with monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arsonate-specific murine T cell clones. I. Genetic control and antigen specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation specificity of arsonate-reactive T cell clones. Structural requirements for hapten recognition and comparison with monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]

- 6. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of p-Azophenylarsonate Antibodies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of the immune response to the hapten p-azophenylarsonate (Ars) has been a cornerstone of immunology for decades, providing profound insights into the fundamental principles of antibody diversity, specificity, and the genetic underpinnings of the humoral immune response. This technical guide delves into the discovery and history of anti-Ars antibodies, with a particular focus on the well-characterized response in the A/J mouse strain. We will explore the key experimental systems, the seminal discoveries related to idiotypy, and the structural basis of antigen binding. This document provides detailed experimental protocols for the production and characterization of anti-Ars antibodies and summarizes key quantitative data in structured tables. Furthermore, we present visualizations of the experimental workflows and the B-cell signaling pathways initiated upon antigen binding, offering a comprehensive resource for researchers in immunology and drug development.

A Historical Perspective: From Haptens to a Model System

The conceptual framework for understanding the immune response to small molecules, or haptens, was laid by Karl Landsteiner in the early 20th century. His pioneering work, detailed in "The Specificity of Serological Reactions," demonstrated that small chemical groups, when coupled to a larger protein carrier, could elicit a specific antibody response.[1][2][3] This principle of hapten-carrier conjugates opened the door for immunologists to probe the exquisite specificity of the immune system using well-defined chemical structures.

The p-azophenylarsonate (Ars) hapten rose to prominence as a model antigen in the mid-20th century. Researchers, including Alfred Nisonoff, made the critical observation that the anti-Ars antibody response in A/J mice was dominated by a population of antibodies that shared a common antigenic determinant in their variable region, which they termed a cross-reactive idiotype (CRI).[4][5] This discovery was a watershed moment, as it provided a serological marker to track a specific set of antibody variable regions and investigate the genetic and regulatory mechanisms governing their expression. The work of J. Donald Capra and others in sequencing these antibodies further solidified the anti-Ars system as a powerful model for understanding antibody genetics and structure-function relationships.[6][7]

The Cross-Reactive Idiotype (CRI) of the A/J Mouse: A Window into Antibody Genetics

The immune response to Ars-protein conjugates in A/J mice is characterized by the production of antibodies, a significant portion of which (typically 20-70%) bear the major cross-reactive idiotype (CRIa or IdCR).[4][8] This idiotypic commonality suggested that a limited set of germline genes was responsible for encoding these antibodies.

Subsequent research confirmed that the expression of the CRI is linked to the immunoglobulin heavy chain constant region (Igh-C) locus.[8] Molecular genetic studies have since identified a specific heavy chain variable (VH) gene segment, in combination with particular D, JH, light chain variable (Vκ), and Jκ segments, that recurrently encodes the CRI-positive anti-Ars antibodies in A/J mice.[9]

The anti-Ars response is not monolithic, however. Minor idiotypes have also been described, and the dominance of the major CRI can wane over the course of an immune response.[10][11] Furthermore, the process of somatic hypermutation introduces diversity into the initial germline-encoded response, leading to the selection of antibodies with higher affinity for the Ars hapten, a process known as affinity maturation.[12][13][14]

Structural Basis of p-Azophenylarsonate Recognition

X-ray crystallographic studies of anti-Ars antibody Fab fragments have provided a detailed picture of the antigen-binding site.[9][15][16] These studies have revealed that the arsonate group of the hapten is typically buried in a pocket formed by amino acid residues from both the heavy and light chains. Key interactions often involve arginine and asparagine residues.

Mutational analyses have further dissected the contributions of individual amino acid residues to both hapten binding and the expression of the cross-reactive idiotype.[17][18] These studies have demonstrated that specific residues within the complementarity-determining regions (CDRs) are critical for high-affinity binding, and that somatic mutations in these regions can dramatically increase the antibody's affinity for the Ars hapten.[19] Interestingly, the structural basis for idiotypy is also rooted in the CDRs, with contributions from both the heavy and light chains.[20][21]

Quantitative Data on Anti-p-Azophenylarsonate Antibodies